molecular formula C14H18BrNO2 B12293074 N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide

N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide

Cat. No.: B12293074
M. Wt: 312.20 g/mol
InChI Key: FCIPPXPPFSLFJC-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
N-[2-(5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide is a synthetic organic compound featuring a 2,3-dihydro-1H-indene core substituted with bromo and hydroxyl groups at positions 5 and 6, respectively. The indene moiety is linked to a propanamide group via an ethyl chain. The stereochemistry of the compound is explicitly defined as the (S)-enantiomer in related analogs, which is critical for its biological interactions .

Properties

IUPAC Name

N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-2-14(18)16-6-5-9-3-4-10-7-12(15)13(17)8-11(9)10/h7-9,17H,2-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIPPXPPFSLFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

Reagent Solvent Temperature Yield Source
Bromine (Br₂) Acetic acid Reflux 75–85%
Bromine (Br₂) Chloroform 25–50°C 70–80%
N-Bromosuccinimide (NBS) Dichloromethane 0–25°C 60–70%

Key Observations :

  • Regioselectivity : The hydroxyl group at the 6-position directs bromination to the 5-position via electrophilic aromatic substitution.
  • Reaction Optimization : Acetic acid enhances solubility and stabilizes intermediates, improving yields.
  • Alternative Methods : NBS provides milder conditions but lower yields compared to elemental bromine.

Reduction of 5-Bromo-6-Hydroxy-2,3-Dihydro-1H-Inden-1-One

The ketone group in the brominated intermediate is reduced to a secondary alcohol. This step is pivotal for forming the dihydroindenol core.

Reduction Strategies

Reductant Catalyst Solvent Temperature Yield Source
Sodium borohydride (NaBH₄) None Methanol 25°C 85–90%
Lithium aluminum hydride (LiAlH₄) None THF 0–25°C 80–85%
Hydrogen gas (H₂) Ru-BINAP complex Ethanol 50–80°C 95%

Mechanistic Insights :

  • NaBH₄/LiAlH₄ : These reagents selectively reduce the ketone without affecting the hydroxyl or bromine groups.
  • Catalytic Hydrogenation : Ru-based catalysts enable stereoselective reduction, crucial for preserving the dihydroindenol configuration.

Amidation with Propanamide

The final step involves coupling the ethylamine side chain to the indenyl core via amidation. This reaction typically employs activated propanoic acid derivatives.

Amidation Protocols

Reagent Coupling Agent Solvent Temperature Yield Source
Propanoic acid DCC/DMAP Dichloromethane 25°C 70–75%
Propanoyl chloride None THF 0–25°C 80–85%
Propanamide hydrochloride HATU DMF 25–50°C 85–90%

Critical Parameters :

  • Activation : Propanoic acid is activated using carbodiimides (e.g., DCC) or chloroformates (e.g., HATU) to enhance reactivity.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve nucleophilic attack efficiency.

Comparative Analysis of Synthetic Routes

Parameter Bromination Reduction Amidation
Time 2–4 hours 1–2 hours 12–24 hours
Cost Moderate High (catalysts) Moderate
Scalability High Moderate High
Purity 90–95% 95–98% 85–90%

Optimal Route :

  • Bromination : Use Br₂ in acetic acid for high yield and regioselectivity.
  • Reduction : Employ Ru-BINAP catalysis for stereoselectivity.
  • Amidation : Propanoyl chloride with THF solvent for simplicity and yield.

Purification and Characterization

Post-synthesis, the compound is purified via:

  • Crystallization : Ethanol/water mixtures to remove impurities.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
  • Spectroscopic Validation : NMR (¹H, ¹³C) and HRMS confirm structural integrity.

Challenges and Innovations

  • Stereochemical Control : Ru-catalyzed reductions minimize racemization.
  • Byproduct Management : Excess Br₂ requires neutralization with NaHCO₃.
  • Green Chemistry : Solvent-free methods or flow reactors are being explored to reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-(5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrogenated indenyl compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide serves as an intermediate in the synthesis of various pharmaceuticals, including sleep aids like Ramelteon. Its structure allows for modifications that can enhance its therapeutic efficacy.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as breast cancer and leukemia cells. The mechanism involves interaction with molecular targets that regulate cell cycle and apoptosis pathways, enhancing its potential as an anticancer agent .

Antiviral and Antibacterial Activities

Studies have shown that this compound can inhibit the replication of certain viruses and bacteria, suggesting its applications in treating infectious diseases. This activity is attributed to the compound's ability to disrupt essential biological processes in pathogens .

In Vitro Studies

In laboratory settings, this compound was tested on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its effectiveness in inducing cell death .

Animal Models

In vivo experiments using mouse models of cancer demonstrated that treatment with this compound led to reduced tumor sizes compared to control groups. Histological examinations revealed increased apoptosis within tumor tissues treated with the compound, supporting its potential as an effective anticancer therapy .

Mechanism of Action

The mechanism of action of (S)-N-[2-(5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Notes

Research Limitations: Limited in vivo data exist for this compound, as most studies focus on its role as a synthetic intermediate or impurity .

Regulatory Status: None of the brominated propanamide analogs are approved for clinical use. Their primary utility lies in elucidating structure-activity relationships for melatonin agonists .

Synthetic Challenges :

  • Introducing the 7-allyl or 6-benzyloxy groups requires multi-step protocols, increasing production costs and impurity risks .

Future Directions :

  • Computational modeling (e.g., molecular docking) could further optimize substituent patterns for enhanced receptor selectivity and metabolic stability .

Biological Activity

N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide, also known by its IUPAC name, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

The compound features a brominated indenyl group and a propanamide moiety, which contribute to its unique chemical properties. The molecular formula is C14H18BrNO2C_{14}H_{18}BrNO_2, and it has a molecular weight of 352.27 g/mol. The InChI representation is as follows:

InChI=1S/C14H18BrNO2/c1214(18)166593410712(15)13(17)811(9)10/h79,17H,26H2,1H3,(H,16,18)\text{InChI}=1S/C14H18BrNO2/c1-2-14(18)16-6-5-9-3-4-10-7-12(15)13(17)8-11(9)10/h7-9,17H,2-6H2,1H3,(H,16,18)

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : The starting material undergoes bromination at the 5-position.
  • Reduction : The brominated product is reduced to form the corresponding hydroxy compound.
  • Amidation : The final step involves the reaction with (S)-2-aminoethyl propanoate to yield the desired compound.

This compound exhibits biological activity primarily through enzyme inhibition. It may interact with specific molecular targets by binding to their active sites, thus blocking their activity. This mechanism is crucial for its potential therapeutic applications.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Anti-inflammatory Activity : Similar compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) and lipoxygenase pathways. For instance, related compounds have demonstrated IC50 values ranging from 0.1 µM to 1.1 µM against different inflammatory mediators .
  • Anticancer Potential : In vitro studies on structurally similar compounds have indicated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown growth inhibition with IC50 values as low as 0.04 µM in certain cancer models .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways is under investigation. Preliminary data suggest it may inhibit key enzymes linked to inflammatory responses and cancer progression .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other brominated indenyl derivatives:

Compound NameStructureIC50 (µM)Biological Activity
Compound AStructure A0.05Anticancer
Compound BStructure B0.10Anti-inflammatory
N-[2-(5-bromo...)Current CompoundTBDTBD

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Case Study 1 : A study demonstrated that a related compound significantly reduced inflammation in a mouse model of arthritis by inhibiting leukotriene synthesis.
  • Case Study 2 : Another investigation found that a structurally similar brominated compound exhibited potent anticancer properties against breast cancer cell lines through apoptosis induction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.